molecular formula C8H16O2 B589465 Octanoic-8,8,8-D3 acid CAS No. 156779-05-4

Octanoic-8,8,8-D3 acid

Cat. No. B589465
CAS RN: 156779-05-4
M. Wt: 147.232
InChI Key: WWZKQHOCKIZLMA-FIBGUPNXSA-N
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Description

Octanoic-8,8,8-D3 acid, also known as Caprylic acid-8,8,8-d3, is a stable isotope with a molecular weight of 147.23 . It is an eight-carbon compound and is a medium-chained saturated fatty acid . It is found naturally in the milk of various mammals and is a minor component of coconut oil and palm kernel oil .


Molecular Structure Analysis

The linear formula of this compound is CD3(CH2)5CH2CO2H . The SMILES string is [2H]C([2H])([2H])CCCCCCC(O)=O .


Chemical Reactions Analysis

Octanoic acid is involved in the preparation of lactams using enzyme-catalyzed aminolysis . It was prepared from methyl 8-aminooctanoate with 10% Pd/C by stirring in water for 2h at 177°C .


Physical And Chemical Properties Analysis

This compound has a boiling point of 237 °C and a melting point of 16 °C . The density is 0.929 g/mL at 25 °C . It is a weak acid in terms of its dissociation in water, but it is a stronger acid than acetic acid . It is slightly soluble in water but very soluble in organic solvents .

Scientific Research Applications

Surface Chemistry and Reaction Pathways

Octanoic acid's surface chemistry has been explored on copper surfaces. It molecularly adsorbs at different temperatures, converting from a flat-lying species to a more upright species at saturation. This behavior facilitates its decomposition, impacting surface interactions and catalytic processes (Bavisotto et al., 2021).

Medical Applications

The 13C-octanoic acid breath test, using octanoic acid marked with a stable isotope, has been employed for non-invasive measurement of gastric emptying in infants. This application highlights its diagnostic potential in medical research (Van Den Driessche et al., 1997).

Materials Science

Octanoic acid is integral in the synthesis of thermotropic liquid crystalline copolyesters, demonstrating its role in advanced material synthesis. These materials exhibit unique anisotropic properties under certain temperature ranges, useful in material science and engineering (Pillai et al., 1992).

Biochemistry and Toxicity Studies

The relation between the structure of octanoic acid and its toxicity has been studied in Drosophila species. This research is crucial for understanding the biochemical pathways and toxicological effects of similar compounds in insect and plant interactions (Moulin & Jallon, 1999).

Catalysis and Biomass Conversion

Octanoic acid's role in catalysis, especially in the deoxygenation over various catalysts, has been examined. This research is significant for biofuel production and biomass conversion technologies (Sun et al., 2016).

Microbial Biosynthesis

Research has focused on increasing octanoic acid titers in Saccharomyces cerevisiae, demonstrating its potential in microbial biosynthesis for industrial applications, such as biofuels or antimicrobials (Baumann et al., 2021).

Environmental and Biological Research

Studies have looked into the impact of octanoic acid on embryonic development and fetal growth in murine models, shedding light on its biological effects and potential risks in medical and environmental contexts (Fredrickson et al., 2015).

Mechanism of Action

Octanoic acid has been shown to increase membrane permeability due to its retention in the cell membrane . It has also been observed to have a potentiating effect on glucose-stimulated insulin secretion (GSIS), but the exact mechanism is still unclear .

Safety and Hazards

Octanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

Future Directions

Octanoic-8,8,8-D3 acid is intended for use as an internal standard for the quantification of octanoic acid by GC- or LC-MS. It is available for purchase from various suppliers.

Relevant Papers There are numerous papers available that provide further information on this compound . For example, one study discusses the surface pKa values of octanoic acid and its applications to atmospheric aerosol chemistry . Another paper investigates the toxicity mechanism of octanoic and decanoic acids .

properties

IUPAC Name

8,8,8-trideuteriooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKQHOCKIZLMA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672928
Record name (8,8,8-~2~H_3_)Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156779-05-4
Record name (8,8,8-~2~H_3_)Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156779-05-4
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